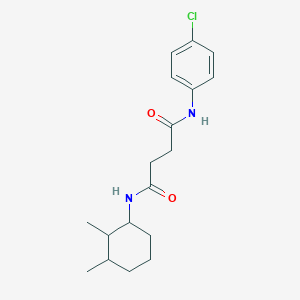![molecular formula C22H16N2O9 B12459946 3-{5-[2-(2-Carboxy-ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy]-1,3-dioxo-1,3-dihydro-isoindol-2-yl}-propionic acid](/img/structure/B12459946.png)
3-{5-[2-(2-Carboxy-ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy]-1,3-dioxo-1,3-dihydro-isoindol-2-yl}-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID is a complex organic compound characterized by its unique structure comprising two isoindole units connected via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the isoindole units, which are then linked through an ether bond. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)BUTANOIC ACID
- 3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PENTANOIC ACID
Uniqueness
Compared to similar compounds, 3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as targeted drug delivery and advanced material synthesis.
特性
分子式 |
C22H16N2O9 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
3-[5-[2-(2-carboxyethyl)-1,3-dioxoisoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H16N2O9/c25-17(26)5-7-23-19(29)13-3-1-11(9-15(13)21(23)31)33-12-2-4-14-16(10-12)22(32)24(20(14)30)8-6-18(27)28/h1-4,9-10H,5-8H2,(H,25,26)(H,27,28) |
InChIキー |
CJNSGGYBLPWMMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)N(C4=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


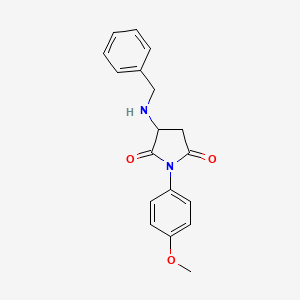
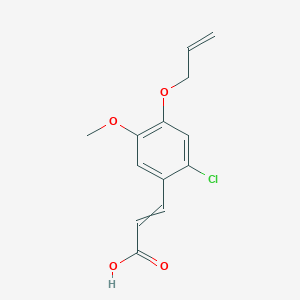
![2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B12459881.png)
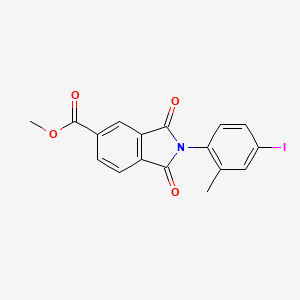
![5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459895.png)

![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12459918.png)
![N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)
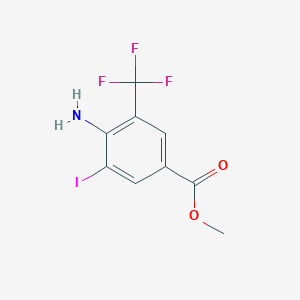
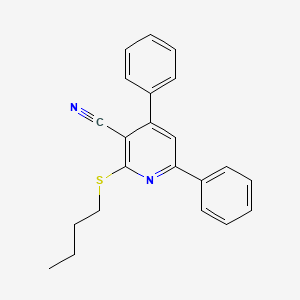
![1-methyl-N-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12459938.png)
![1-(4-bromophenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12459952.png)
